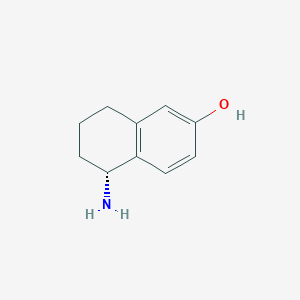![molecular formula C10H10INO B6353636 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one CAS No. 959958-29-3](/img/structure/B6353636.png)
4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can be achieved through various synthetic routes. One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . The reaction conditions typically include the use of alkylating agents and specific catalysts to achieve the desired regioselectivity. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it has been studied for its potential activity at serotonin receptors, which are involved in regulating mood, appetite, and other physiological functions .
Comparison with Similar Compounds
4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can be compared with other benzazepine derivatives, such as:
1,3,4,5-tetrahydrobenzo[d]azepin-2-one: This compound shares a similar core structure but lacks the iodine substituent, which may result in different biological activities and reactivity.
N-alkylated benzazepin-2-one derivatives: These compounds have alkyl groups attached to the nitrogen atom, which can influence their pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its iodine substituent, which can significantly impact its chemical reactivity and biological interactions .
Properties
IUPAC Name |
4-iodo-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGXJVKRVLPVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NCC2=CC=CC=C21)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
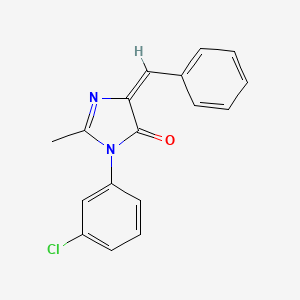



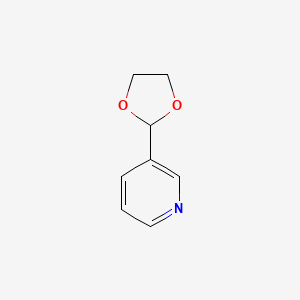
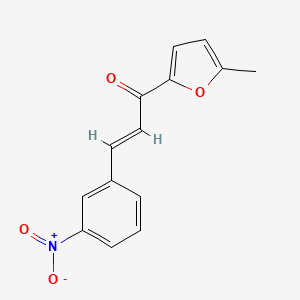

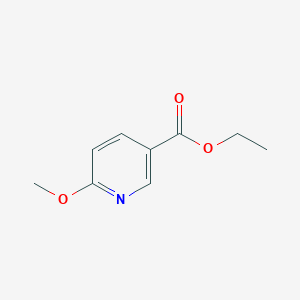

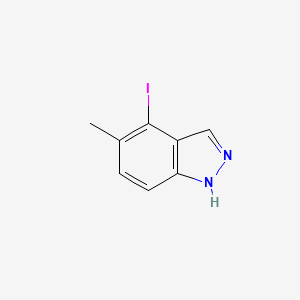
![2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B6353610.png)
